molecular formula C11H10BrNO2 B8320775 1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene

1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene

Cat. No. B8320775
M. Wt: 268.11 g/mol
InChI Key: FAWJIRYKNSHJCL-UHFFFAOYSA-N
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Patent
US08394829B2

Procedure details

The title compound was synthesized in a manner analogous to that described for Intermediate 40, using Intermediate 41 as a substrate. ES/MS calcd. for C11H11BrNO2+ 268.0. Found m/z=268.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C11H11BrNO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]CCCC#CC1C=CC(NC(=O)C(F)(F)F)=CC=1.Cl[CH2:21][CH2:22][CH2:23][C:24]#[C:25][C:26]1[CH:31]=[CH:30][C:29]([N+:32]([O-:34])=[O:33])=[CH:28][CH:27]=1>>[Br:1][CH2:21][CH2:22][CH2:23][C:24]#[C:25][C:26]1[CH:31]=[CH:30][C:29]([N+:32]([O-:34])=[O:33])=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC#CC1=CC=C(C=C1)NC(C(F)(F)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC#CC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
C11H11BrNO2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCC#CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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